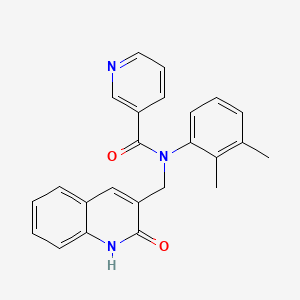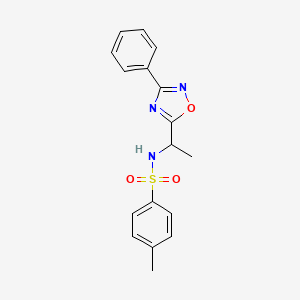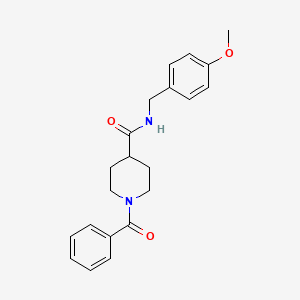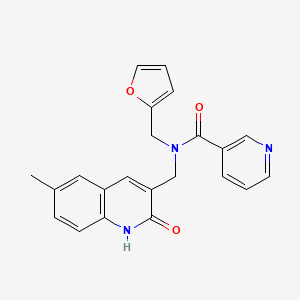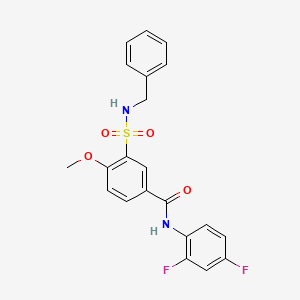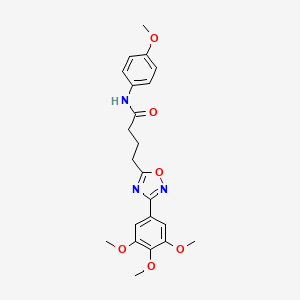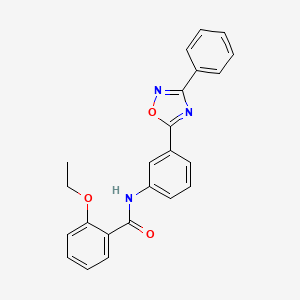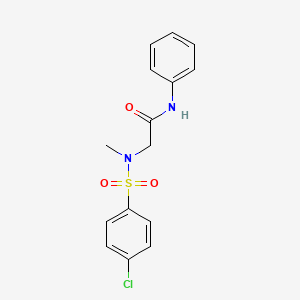
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide, also known as BDCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDCB is a sulfonamide derivative that is synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of BDCB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. By inhibiting these enzymes and pathways, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide may be able to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can induce apoptosis in cancer cells by activating caspase enzymes. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has several advantages for lab experiments. It is a cost-effective option for scientific research, as the synthesis method has been optimized to produce high yields of the compound. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications, making it a valuable tool for studying cancer, inflammation, and bacterial infections. However, there are also limitations to using 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments. One limitation is that the mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, which can make it difficult to interpret results. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
For research on 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide include further investigation of its mechanism of action, clinical trials to determine safety and efficacy in humans, and exploration of its potential as an antibacterial agent.
Méthodes De Synthèse
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-aminobenzenesulfonamide in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chloro-2-methylaniline and acetic anhydride to yield the final product, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide. The synthesis method for 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been optimized to produce high yields of the compound, making it a cost-effective option for scientific research.
Applications De Recherche Scientifique
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in treating cancer, inflammation, and bacterial infections. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide has also been studied for its antibacterial properties, with promising results in inhibiting the growth of various bacterial strains.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(11-15(19)17-13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNJQICXXNMAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

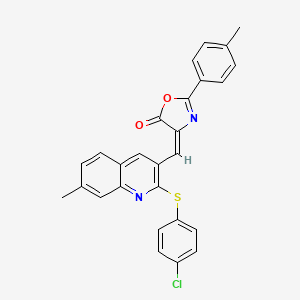
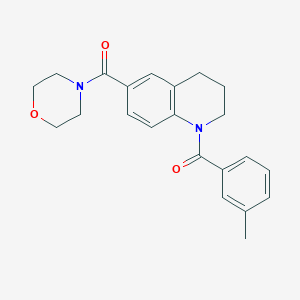


![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)

